molecular formula C16H28N4O5 B14413817 L-Valyl-L-alanyl-L-prolyl-L-alanine CAS No. 82376-78-1

L-Valyl-L-alanyl-L-prolyl-L-alanine

Cat. No.: B14413817
CAS No.: 82376-78-1
M. Wt: 356.42 g/mol
InChI Key: FLOFKYLBSIDYDO-BJDJZHNGSA-N
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Description

L-Valyl-L-alanyl-L-prolyl-L-alanine is a synthetic tetrapeptide provided for research and development purposes in the field of biochemistry and molecular biology. This compound is of significant interest as a molecular tool for investigating the structure-property relationships of oligopeptides. Its sequence, containing valine, alanine, and proline, suggests potential for studying peptide folding and stability, as the proline residue can introduce specific conformational constraints . Researchers can utilize this tetrapeptide to explore its potential interactions with biological systems or its behavior in various physicochemical environments. Studies on similar dipeptides have shown that the specific amino acid sequence profoundly influences properties like sorption capacity and thermal stability, indicating that this tetrapeptide could be a valuable subject for comparative analysis . Furthermore, peptides containing valine and alanine have been used in advanced research techniques, such as surface-enhanced Raman and infrared spectroscopy, to understand how peptides adsorb to metal surfaces and interact with biological receptors . In a broader research context, such peptides serve as key intermediates in solid-phase peptide synthesis (SPPS) for constructing larger, biologically active peptides . They are also essential in the development of new biomaterials and as standards in analytical chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary quality controls are performed to ensure its suitability for scientific investigation.

Properties

CAS No.

82376-78-1

Molecular Formula

C16H28N4O5

Molecular Weight

356.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C16H28N4O5/c1-8(2)12(17)14(22)18-9(3)15(23)20-7-5-6-11(20)13(21)19-10(4)16(24)25/h8-12H,5-7,17H2,1-4H3,(H,18,22)(H,19,21)(H,24,25)/t9-,10-,11-,12-/m0/s1

InChI Key

FLOFKYLBSIDYDO-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solution-Phase Peptide Synthesis

Stepwise Mixed Anhydride Coupling

The classical solution-phase method employs sequential coupling of protected amino acids. Key steps include:

  • Protection : L-valine’s α-amino group is protected with tert-butoxycarbonyl (Boc), while its carboxyl group is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine.
  • Coupling : The activated L-valine is reacted with L-alanine’s benzyl ester under anhydrous tetrahydrofuran (THF) at −15°C to form L-valyl-L-alanine.
  • Deprotection : Boc groups are removed via trifluoroacetic acid (TFA), and subsequent couplings with L-proline and L-alanine follow analogous steps.
Table 1: Reagents and Conditions for Solution-Phase Synthesis
Step Reagents Solvent Temperature Yield (%)
1 Boc-L-valine, iBuClCO, NMM THF −15°C 85–90
2 TFA/CH₂Cl₂ CH₂Cl₂ RT >95
3 Z-L-proline, DCC, HOBt DMF 0°C→RT 78–82

Stereoselective Catalytic Hydrogenation

A patent by describes a four-step stereoselective process:

  • Formation of N-pyruvyl-L-proline : L-proline reacts with 2,2-dichloropropionyl chloride at pH ≥9.
  • Imination : Treatment with hydroxylamine yields an imine intermediate.
  • Hydrogenation : Catalytic hydrogenation (50 psi H₂, Pd/C) produces L-alanyl-L-proline with 88% conversion and 31% diastereomeric excess.

Solid-Phase Peptide Synthesis (SPPS)

Merrifield’s SPPS Protocol

Merrifield’s pioneering work used Boc chemistry for tetrapeptide synthesis:

  • Resin Functionalization : Chloromethylated polystyrene resin is loaded with Boc-L-alanine.
  • Elongation : Sequential deprotection (30% HBr/HOAc) and coupling (DCC/HOBt) of Boc-L-proline, Boc-L-alanine, and Boc-L-valine.
  • Cleavage : HF treatment liberates the peptide, yielding L-valyl-L-alanyl-L-prolyl-L-alanine.

Fmoc-Based SPPS

Modern Fmoc chemistry offers milder conditions:

  • Resin Selection : Rink amide MBHA resin ensures C-terminal amide formation.
  • Coupling : Fmoc-L-alanine, Fmoc-L-proline, Fmoc-L-alanine, and Fmoc-L-valine are coupled using HBTU/HOBt/DIEA in DMF.
  • Global Deprotection : TFA/water/triisopropylsilane (95:2.5:2.5) removes side-chain protections.
Table 2: Comparison of Boc vs. Fmoc SPPS
Parameter Boc Chemistry Fmoc Chemistry
Deprotection Reagent HBr/HOAc Piperidine/DMF
Side-Chain Protection Benzyl tert-Butyl
Cleavage Conditions HF (hazardous) TFA (safer)
Typical Purity 70–85% 85–95%

Enzymatic and Chemoenzymatic Methods

Protease-Catalyzed Condensation

Enzymatic methods avoid racemization and harsh reagents:

  • Subtilisin : Catalyzes fragment condensation of L-valyl-L-alanine and L-prolyl-L-alanine in organic-aqueous biphasic systems.
  • Thermolysin : Achieves 65% yield for dipeptide couplings at 45°C and pH 7.0.

Glycosyltransferase-Assisted Synthesis

For glycopeptide derivatives, Bacillus circulans glycosyltransferase attaches β-D-Gal-(1→3)-α-D-GalNAc to serine residues, enabling post-synthetic glycan modification.

Industrial-Scale Production

Continuous Flow SPPS

Automated synthesizers (e.g., CEM Liberty Blue) enable kilogram-scale production:

  • Cycle Time : 5 minutes per amino acid.
  • Purity : >90% after HPLC purification.
Table 3: Industrial Process Parameters
Parameter Value
Resin Loading 0.3–0.5 mmol/g
Coupling Reagent HCTU/DIEA
Temperature 50°C (microwave)
Annual Output 100–500 kg

Challenges and Optimization

Racemization

Proline’s cyclic structure minimizes racemization (<2%), but valine and alanine require low-temperature coupling (−15°C) to suppress epimerization.

Aggregation in SPPS

Difficult sequences benefit from:

  • Pseudoprolines : Reduce β-sheet formation (e.g., L-alanine-Thr(ψMe,Mepro)).
  • Chaotropic Agents : 6 M guanidine HCl improves solvation.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like proline.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxyproline, while substitution can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-alanyl-L-prolyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Valyl-L-alanyl-L-prolyl-L-alanine with structurally related peptides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Clinical Relevance
This compound 392724-17-3 C₁₉H₃₂N₄O₇ 428.48 Val-Ala-Pro-Ala sequence; cyclic proline Not explicitly stated (research needed)
Valyl-alanyl-prolyl-glycine (VAPG) - C₁₈H₃₀N₄O₇ 414.45 Val-Ala-Pro-Gly sequence; lacks terminal Ala Quantitative marker for human elastin
L-Valyl-L-prolyl-L-valyl-L-glutaminyl-L-prolyl 377755-91-4 C₂₈H₄₇N₇O₈ 609.71 Longer chain; includes glutamine Unknown (structural studies only)
L-Valyl-L-alanyl-L-isoleucyl-L-prolyl-L-alanyl... 852620-70-3 C₃₁H₅₄N₈O₉ 674.82 Branched chain with asparagine Uncharacterized
Key Observations:
  • Terminal Residue Impact : Replacing the terminal alanine in this compound with glycine (as in VAPG) reduces molecular weight and enhances elastin-binding specificity .
  • Residue Substitutions : The inclusion of glutamine (in CAS 377755-91-4) or asparagine (in CAS 852620-70-3) introduces polar side chains, influencing solubility and hydrogen-bonding capacity .

Physicochemical Properties

Data from thermostability, solubility, and density studies:

Compound (CAS) Boiling Point (°C) Density (g/cm³) Solubility pKa (Predicted)
377755-91-4 1031.7 ± 65.0 1.272 ± 0.06 Low (hydrophobic) 3.70 ± 0.10
852620-70-3 Not reported Not reported Moderate (polar) Not reported
VAPG Not applicable Not reported High (aqueous) Not reported
Key Findings:
  • Thermal Stability : The high predicted boiling point of CAS 377755-91-4 suggests stability under extreme conditions, making it suitable for industrial applications .
  • Solubility Trends : VAPG’s aqueous solubility contrasts with the hydrophobicity of CAS 377755-91-4, highlighting how glycine vs. alanine termini affect polarity .

Functional and Clinical Comparisons

  • VAPG () : Derived from tropoelastin’s hexapeptide repeat (VGVAPG), VAPG serves as a sensitive biomarker (<1 µg detection) for elastin degradation in connective tissue diseases .
  • This compound : While structurally similar to VAPG, its terminal alanine may reduce elastin-binding specificity, though this requires empirical validation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Valyl-L-alanyl-L-prolyl-L-alanine with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing tetrapeptides like this compound. Key steps include:

  • Coupling Reactions : Use Fmoc-protected amino acids with activating agents (e.g., HBTU/DIPEA) to ensure efficient amide bond formation. Proline residues may require extended coupling times due to steric hindrance .
  • Cleavage and Deprotection : Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA:H2O:TIPS, 95:2.5:2.5) to remove side-chain protecting groups and release the peptide .
  • Purification : Employ reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity. Monitor purity via LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm backbone connectivity and stereochemistry. Proline’s cyclic structure will show distinct shifts in the δ 1.5–2.5 ppm range .
  • Circular Dichroism (CD) : Assess secondary structure in aqueous solutions. Proline-containing peptides often exhibit polyproline II helix signatures (negative peak at ~205 nm) .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via ion-exchange chromatography or pre-column derivatization with ninhydrin .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Prolonged exposure to peptide powders may cause respiratory irritation .
  • Ventilation : Use a fume hood during synthesis and cleavage steps to mitigate exposure to volatile reagents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic waste (e.g., TFA) with sodium bicarbonate before disposal. Follow institutional guidelines for organic solvent disposal .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound in cellular models?

  • Methodological Answer :

  • In Vitro Assays : Test peptide bioactivity using:
  • Cell Proliferation Assays : Treat fibroblasts or endothelial cells with 1–100 µM peptide and measure viability via MTT or Alamar Blue. Include a scrambled-sequence control .
  • Signal Transduction Studies : Use Western blotting to assess phosphorylation of kinases (e.g., ERK1/2 or Akt) in response to peptide treatment .
  • Binding Studies : Perform surface plasmon resonance (SPR) to quantify interactions with putative receptors (e.g., integrins or GPCRs) .

Q. What experimental strategies address stability challenges of this compound under physiological conditions?

  • Methodological Answer :

  • Degradation Profiling : Incubate the peptide in PBS (pH 7.4, 37°C) and analyze degradation products at intervals via LC-MS. Proline residues may slow hydrolysis due to conformational rigidity .
  • Stabilization Techniques :
  • PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to reduce enzymatic cleavage .
  • Cyclization : Introduce disulfide bonds or lactam bridges to enhance proteolytic resistance .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare studies for variables such as peptide purity (>95% vs. lower grades), solvent systems (DMSO vs. aqueous buffers), and cell line specificity .
  • Dose-Response Replication : Reproduce conflicting experiments using standardized protocols (e.g., identical peptide batches and assay kits) .
  • Orthogonal Validation : Confirm bioactivity with alternative assays (e.g., qPCR for gene expression vs. ELISA for protein secretion) .

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